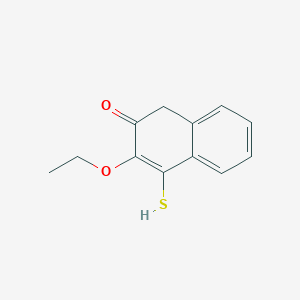
1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a thienyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-methyl-1,5-dihydro-4H-imidazol-4-one: Another heterocyclic compound with similar structural features.
Adamantane-2,6-dione: A compound with a different core structure but similar functional groups.
Uniqueness
1,3-Dihydro-1-(5-methyl-2-thienyl)-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core with a thienyl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H10N2OS |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
3-(5-methylthiophen-2-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H10N2OS/c1-8-6-7-11(16-8)14-10-5-3-2-4-9(10)13-12(14)15/h2-7H,1H3,(H,13,15) |
InChI-Schlüssel |
IFUQZJTUMAMWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)N2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


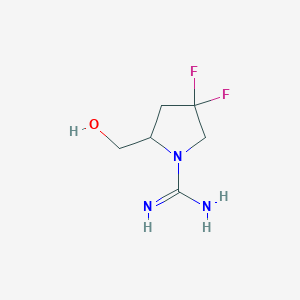
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
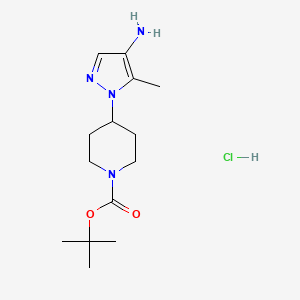
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)

![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
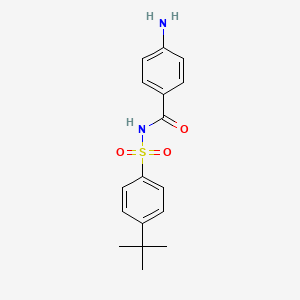
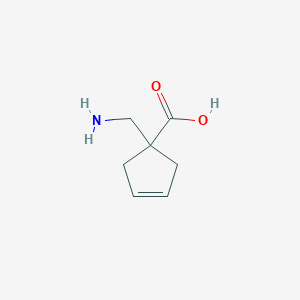
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)
